molecular formula C7H17ClN2O B1405121 N-Methyl-2-morpholinoethanamine hydrochloride CAS No. 160938-09-0

N-Methyl-2-morpholinoethanamine hydrochloride

Cat. No. B1405121
CAS RN: 160938-09-0
M. Wt: 180.67 g/mol
InChI Key: MQJVFGGLSUSGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2-morpholinoethanamine dihydrochloride, also known as N-Methyl-2-morpholinoethanamine hydrochloride, is a chemical compound with the molecular formula C7H18Cl2N2O . It has a molecular weight of 217.14 . The IUPAC name for this compound is N-methyl-2-morpholinoethan-1-amine dihydrochloride .


Synthesis Analysis

The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been reported in the literature . The process involves the use of morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements . The total yield of this process was reported to be 81.8% .


Molecular Structure Analysis

The molecular structure of N-Methyl-2-morpholinoethanamine consists of a morpholine ring attached to a two-carbon chain with a terminal methylamine group . The InChI code for this compound is 1S/C7H16N2O.2ClH/c1-8-2-3-9-4-6-10-7-5-9;;/h8H,2-7H2,1H3;2*1H .


Physical And Chemical Properties Analysis

N-Methyl-2-morpholinoethanamine has a molecular weight of 144.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 144.126263138 g/mol .

Scientific Research Applications

Medicine

N-Methyl-2-morpholinoethanamine hydrochloride: is explored in medicine for its potential role as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of morpholine, a useful moiety in drug design due to its polar nature and ability to form hydrogen bonds, which can enhance the solubility and bioavailability of pharmaceuticals .

Agriculture

In agriculture, this compound could be investigated for its use in the development of agrochemicals. The morpholine ring can be a component in the synthesis of fungicides, herbicides, and growth regulators, contributing to the protection of crops and enhancement of yield .

Material Science

N-Methyl-2-morpholinoethanamine hydrochloride: may serve as a chemical intermediate in the production of advanced materials. For instance, it could be used in the creation of polymers or coatings that require specific resistance to chemicals or temperature .

Environmental Science

Environmental science research might utilize this compound in the study of chemical processes that affect ecosystems. It could be part of investigations into the degradation of pollutants or the synthesis of environmentally friendly chemicals .

Biochemistry

In biochemistry, the compound’s role could be pivotal in studying enzyme-catalyzed reactions where morpholine derivatives act as inhibitors or substrates. This can help in understanding metabolic pathways and designing drugs that target specific enzymes .

Pharmacology

Pharmacological research can benefit from N-Methyl-2-morpholinoethanamine hydrochloride as it may be used to synthesize analogs of therapeutic agents. Its morpholine core is present in several pharmacologically active compounds, indicating its value in drug discovery .

Analytical Chemistry

This chemical is potentially useful in analytical chemistry as a standard or reagent. Its well-defined structure and properties can aid in calibrating instruments or as a reference compound in chromatography and spectrometry .

Chemical Engineering

Lastly, in chemical engineering, N-Methyl-2-morpholinoethanamine hydrochloride could be involved in process optimization studies, particularly in reactions requiring catalysts that include morpholine derivatives for efficiency and selectivity improvements .

properties

IUPAC Name

N-methyl-2-morpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-8-2-3-9-4-6-10-7-5-9;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJVFGGLSUSGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-morpholinoethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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